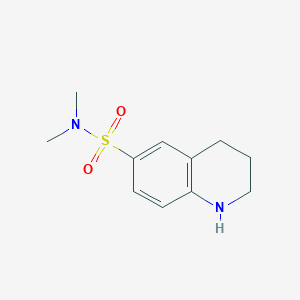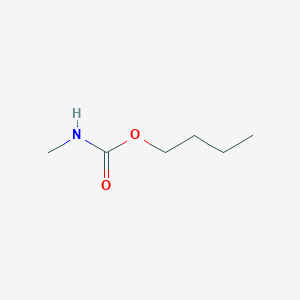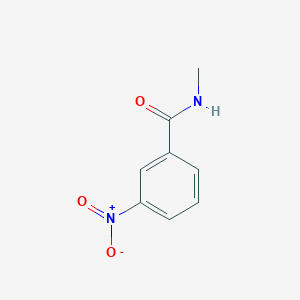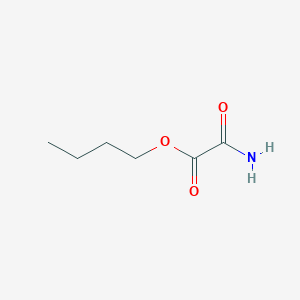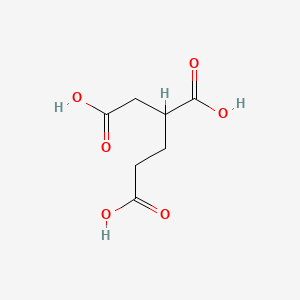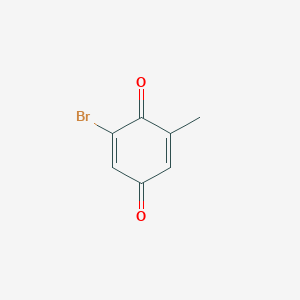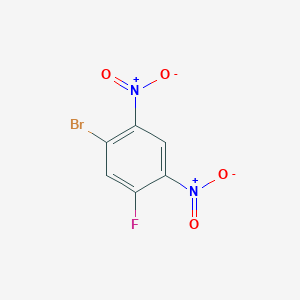
2-Amino-5-fluorobenzenethiol
Descripción general
Descripción
2-Amino-5-fluorobenzenethiol is a chemical compound with the molecular formula C6H6FNS. It has an average mass of 143.182 Da and a monoisotopic mass of 143.020493 Da .
Synthesis Analysis
The synthesis of 2-Amino-5-fluorobenzenethiol involves several steps. The reaction contents are refluxed for 2 hours, concentrated, cooled, and filtered. The obtained precipitate is washed with hot water and recrystallized from ethanol .Molecular Structure Analysis
The 2-Amino-5-fluorobenzenethiol molecule contains a total of 15 bonds. There are 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Chemical Reactions Analysis
The chemical reactions of 2-Amino-5-fluorobenzenethiol are complex and involve various factors. The reaction is usually allowed to proceed for 24, 36, and 48 hours, since amino acids with OH (like ser) are destroyed .Physical And Chemical Properties Analysis
2-Amino-5-fluorobenzenethiol has a density of 1.3±0.1 g/cm3, a boiling point of 239.8±20.0 °C at 760 mmHg, and a flash point of 98.8±21.8 °C. It has 1 H bond acceptor, 2 H bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
2-Amino-5-fluorobenzenethiol has been studied for its potential as a precursor in synthesizing new antimicrobial agents. Derivatives of this compound have shown inhibitory activity against a range of Gram-positive and Gram-negative bacterial strains, as well as selected fungi species . This suggests its utility in the design of novel antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmacological activities. Its unique structure allows for the introduction of the fluorine atom and thiol group into other molecules, which can significantly alter their chemical and biological properties .
Material Science
In material science, 2-Amino-5-fluorobenzenethiol can be used to modify surface properties. The thiol group, in particular, is known for its ability to form strong bonds with metals, which can be useful in creating coatings or interfaces between organic and inorganic materials .
Chemical Sensors
Due to its reactive thiol group, 2-Amino-5-fluorobenzenethiol can be employed in the development of chemical sensors. These sensors can detect specific substances or changes in the environment, which is crucial in industrial processes, environmental monitoring, and medical diagnostics .
Fluorescent Probes
The amino group in 2-Amino-5-fluorobenzenethiol can act as a site for further chemical modifications, leading to the creation of fluorescent probes. These probes are valuable tools in biochemistry and cell biology for imaging and tracking various biological processes .
Drug Design
The incorporation of fluorine into drug molecules can greatly influence their metabolic stability, distribution, and binding to biological targets. Therefore, 2-Amino-5-fluorobenzenethiol could be used in the design and synthesis of fluorinated drugs, which are becoming increasingly important in medicinal chemistry .
Nanotechnology
The thiol group of 2-Amino-5-fluorobenzenethiol can be utilized to anchor molecules onto gold nanoparticles, which are used in various applications, including drug delivery, diagnostics, and as catalysts in chemical reactions .
Agricultural Chemistry
Fluorinated compounds often exhibit unique biological activities. As such, 2-Amino-5-fluorobenzenethiol may find applications in the development of agrochemicals, such as pesticides or herbicides, that require specific properties to be effective and environmentally safe .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-5-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEWNVDJDYMWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313302 | |
| Record name | 2-amino-5-fluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluorobenzenethiol | |
CAS RN |
33264-82-3 | |
| Record name | 33264-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-5-fluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-fluorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-FLUOROBENZENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2XH5WHF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Amino-5-fluorobenzenethiol in antimicrobial research?
A: 2-Amino-5-fluorobenzenethiol serves as a crucial building block for synthesizing various heterocyclic compounds with promising antimicrobial activity. Research indicates that this compound, along with its chloro-substituted derivatives, exhibits significant antibacterial and antifungal effects. [] This discovery suggests its potential as a precursor for developing novel antimicrobial agents.
Q2: How is 2-Amino-5-fluorobenzenethiol used to synthesize other antimicrobial compounds?
A: Researchers have successfully synthesized derivatives of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one using 2-Amino-5-fluorobenzenethiol as a starting material. [] This synthesis involves reacting chloro-substituted 2-Amino-5-fluorobenzenethiol with appropriate reagents to form the desired heterocyclic structures. These resulting compounds demonstrated notable antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as selected fungi. [] This highlights the versatility of 2-Amino-5-fluorobenzenethiol as a precursor in medicinal chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

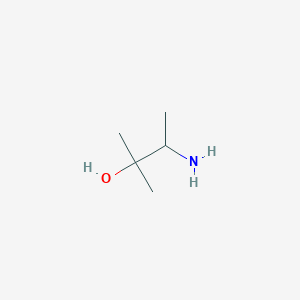
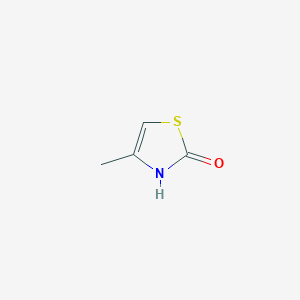
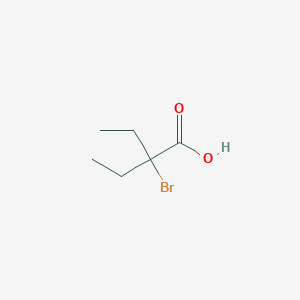
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)


